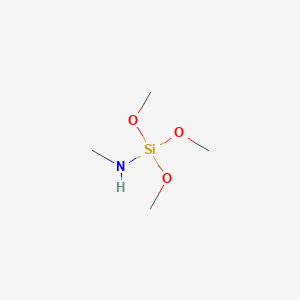![molecular formula C17H14O3 B14506367 Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate CAS No. 63443-22-1](/img/structure/B14506367.png)
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate, also known as 4′-Formylbiphenyl-4-carboxylic acid methyl ester, is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.25 g/mol . This compound is characterized by the presence of a formyl group and a benzoate ester, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate can be synthesized through various synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with methanol in the presence of an acid catalyst to form the ester . The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 4-[2-(4-carboxyphenyl)ethenyl]benzoic acid.
Reduction: 4-[2-(4-hydroxyphenyl)ethenyl]benzoate.
Substitution: 4-[2-(4-nitrophenyl)ethenyl]benzoate (nitration product).
Wissenschaftliche Forschungsanwendungen
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-formylbenzoate: Similar structure but lacks the ethenyl linkage.
Ethyl 4-[2-(4-formylphenyl)ethenyl]benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Eigenschaften
CAS-Nummer |
63443-22-1 |
|---|---|
Molekularformel |
C17H14O3 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
methyl 4-[2-(4-formylphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C17H14O3/c1-20-17(19)16-10-8-14(9-11-16)3-2-13-4-6-15(12-18)7-5-13/h2-12H,1H3 |
InChI-Schlüssel |
XDIKKTWHJQIPCK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


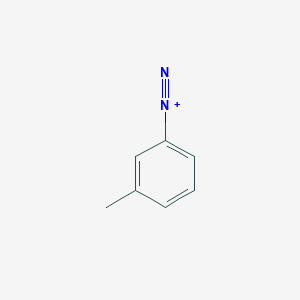

![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
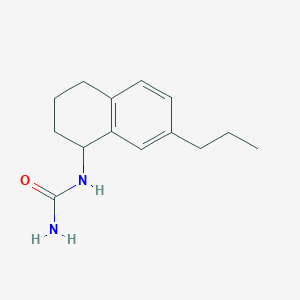
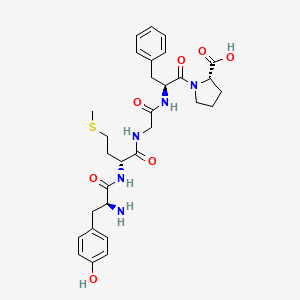

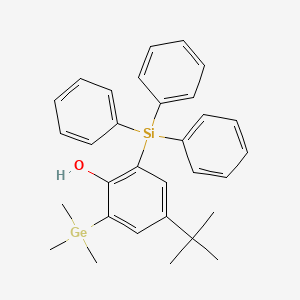
![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)


![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)


